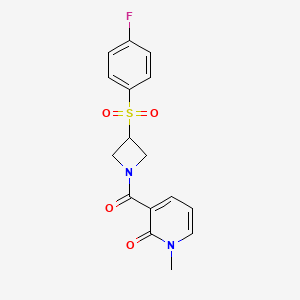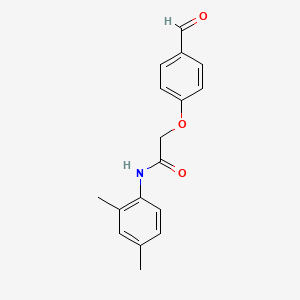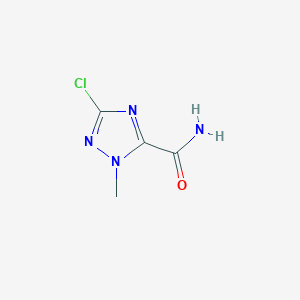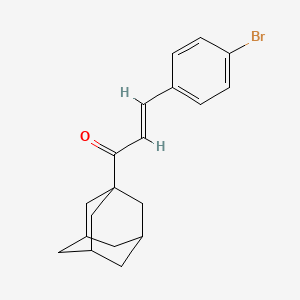![molecular formula C16H17N3O2 B2964722 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone CAS No. 1797321-38-0](/img/structure/B2964722.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is an organic compound noted for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure lends itself to various synthetic routes and mechanisms of action that render it a valuable subject of study.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 2-(2-methylphenoxy)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one, are likely to be the epidermal growth factor receptors (EGFR) . EGFRs are a group of receptor tyrosine kinases that play crucial roles in regulating cell growth, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets (EGFRs) by binding to them, which inhibits their activity . This inhibition can lead to a decrease in the downstream signaling pathways that are activated by these receptors, resulting in reduced cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell growth and survival . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells that rely on this pathway for survival .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR activity, disruption of downstream signaling pathways, and potential induction of cancer cell death . These effects could potentially make this compound a useful tool in the treatment of cancers that are driven by EGFR signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone typically involves multi-step reactions starting with the formation of the pyrimidine ring. Various methods can be employed:
Cyclization reactions: : Cyclization of substituted pyridines with ethoxyacetyl chloride under basic conditions.
Coupling reactions: : Employing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between intermediates.
Industrial Production Methods
In industrial settings, the production scales up using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product. Monitoring by techniques like High-Performance Liquid Chromatography (HPLC) ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinones and other oxygenated products.
Reduction: : Reduction under catalytic hydrogenation conditions produces various hydrogenated derivatives.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction reagents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution reagents: : Alkyl halides, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: : Yields oxygenated derivatives such as aldehydes and carboxylic acids.
Reduction: : Produces various alkanes and alkenes.
Substitution: : Forms a variety of substituted aromatic and heteroaromatic compounds.
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is utilized extensively in:
Chemistry: : As a building block in the synthesis of more complex molecules and novel compounds.
Biology: : For probing biochemical pathways and as a potential therapeutic agent in drug design.
Medicine: : In developing pharmaceuticals targeting specific receptors or enzymes.
Industry: : Used in the manufacture of dyes, pigments, and agrochemicals due to its robust structural features.
Comparison with Similar Compounds
Compared with other pyrido[4,3-d]pyrimidin derivatives, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is unique due to:
Structural uniqueness: : The specific arrangement of the pyrimidin-6(5H)-yl group and the o-tolyloxy moiety.
Functional properties: : Its distinctive reactivity and interaction with biological targets.
List of Similar Compounds
1-(6-chloropyridazin-3-yl)-2-ethoxyethanone
1-(5-amino-7-azabicyclo[4.3.0]nonane-8-yl)-2-hydroxyethanone
1-(4-bromophenyl)-2-(pyrrolidin-1-yl)ethanone
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCSVXLASVDHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)



![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2964647.png)

![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)
![ethyl 4-[({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2964656.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)
